Cimicifugamide

Description

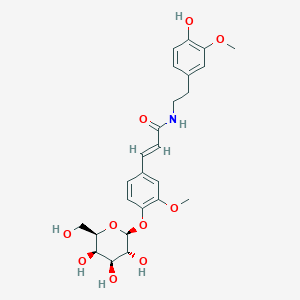

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H31NO10 |

|---|---|

Molecular Weight |

505.5 g/mol |

IUPAC Name |

(E)-N-[2-(4-hydroxy-3-methoxyphenyl)ethyl]-3-[3-methoxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enamide |

InChI |

InChI=1S/C25H31NO10/c1-33-18-11-15(3-6-16(18)28)9-10-26-21(29)8-5-14-4-7-17(19(12-14)34-2)35-25-24(32)23(31)22(30)20(13-27)36-25/h3-8,11-12,20,22-25,27-28,30-32H,9-10,13H2,1-2H3,(H,26,29)/b8-5+/t20-,22+,23+,24-,25-/m1/s1 |

InChI Key |

UYSRWDYTMGBBHP-IWAVKSQDSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)CCNC(=O)/C=C/C2=CC(=C(C=C2)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CCNC(=O)C=CC2=CC(=C(C=C2)OC3C(C(C(C(O3)CO)O)O)O)OC)O |

Synonyms |

cimicifugamide |

Origin of Product |

United States |

Natural Occurrence, Isolation, and Distribution

Advanced Isolation and Purification Strategies

The purification of cimicifugamide from crude plant extracts is a meticulous process that typically involves a series of chromatographic techniques. The initial extraction is often followed by preliminary fractionation using methods like macroporous resin chromatography, which separates compounds based on polarity. This is followed by several rounds of column chromatography and is often finalized with high-resolution preparative HPLC to yield the pure compound.

Chromatographic Separation Techniques (e.g., Macroporous Resin, Polyamide, Sephadex LH-20, Silica (B1680970) Gel, ODS Column Chromatography)

A combination of different chromatographic methods is essential for the successful isolation of this compound. mdpi.com The process often begins with the application of a crude extract to a macroporous resin column, a technique valued for its efficiency, low cost, and minimal use of organic solvents. amegroups.orgrsc.org

In a typical workflow for isolating amides and phenolic compounds from Cimicifuga heracleifolia, a water extract of the rhizomes was first passed through an AB-8 macroporous resin column. mdpi.com The column was eluted with a stepwise gradient of ethanol (B145695) in water (H₂O, 40% ethanol, 95% ethanol) to yield different fractions. mdpi.com The fraction enriched with phenolic acids, identified by a positive reaction with ferric chloride and its HPLC profile, was selected for further purification. mdpi.com

This enriched fraction was then subjected to a sequence of additional column chromatography steps to methodically separate the components. mdpi.com These steps include:

Polyamide Column Chromatography : This technique is particularly effective for separating polyphenols and flavonoids. amegroups.orgnih.gov In the isolation sequence for this compound, polyamide chromatography was used to further refine the fractions obtained from the macroporous resin. mdpi.comresearchgate.net

Silica Gel Column Chromatography : A fundamental technique in natural product chemistry, silica gel chromatography separates compounds based on their polarity. semanticscholar.org Fractions from the polyamide column were chromatographed on silica gel using a gradient elution system, such as dichloromethane/ethyl acetate (B1210297) and ethyl acetate/methanol (B129727), to yield several sub-fractions. mdpi.com

Sephadex LH-20 Column Chromatography : This size-exclusion chromatography is used to separate compounds based on their molecular size. It is often used with methanol as the eluent and is effective in purifying compounds like this compound from other small molecules. mdpi.comscispace.com

ODS Column Chromatography : Octadecylsilane (ODS) or reversed-phase chromatography separates molecules based on their hydrophobicity. This is a crucial step for purifying polar compounds like this compound. Fractions were applied to an ODS silica gel column and eluted with a methanol/water gradient. mdpi.com

The following table summarizes the sequential use of these chromatographic techniques in a reported isolation of this compound.

| Step | Chromatographic Method | Stationary Phase | Elution System | Purpose |

| 1 | Macroporous Resin Chromatography | AB-8 Macroporous Resin | H₂O, 40% EtOH, 95% EtOH | Initial fractionation of crude extract |

| 2 | Polyamide Column Chromatography | Polyamide | Gradient elution | Enrichment of phenolic compounds |

| 3 | Silica Gel Column Chromatography | Silica Gel (200-300 mesh) | CH₂Cl₂/EtOAc & EtOAc/MeOH | Separation based on polarity |

| 4 | Sephadex LH-20 Chromatography | Sephadex LH-20 | MeOH | Separation by molecular size |

| 5 | ODS Column Chromatography | ODS Silica Gel (50 μm) | MeOH/H₂O | Separation based on hydrophobicity |

Table 1: Sequential Chromatographic Techniques for this compound Isolation. mdpi.com

Preparative High-Performance Liquid Chromatography (HPLC) for Compound Isolation

Preparative High-Performance Liquid Chromatography (Prep-HPLC) is the final and most critical step in obtaining highly pure this compound. ijcpa.inthermofisher.com Unlike analytical HPLC, which is used for identification and quantification, the goal of prep-HPLC is to isolate a sufficient quantity of a pure compound for further analysis, such as structural elucidation. phenomenex.comgilson.com

After the preliminary purification steps, the sub-fractions containing this compound are subjected to reversed-phase semi-preparative HPLC. mdpi.com In one study, a YMC-Pack ODS-A column was used for this purpose. mdpi.com The separation was achieved using an isocratic mobile phase of acetonitrile (B52724) and water (CH₃CN/H₂O). For the fraction containing this compound, a mobile phase ratio of 10:90 (v/v) was used at a flow rate of 3.0 mL/min to yield 8.2 mg of the pure compound. mdpi.com

| Parameter | Specification |

| Technique | Reversed-Phase Semi-Preparative HPLC |

| Column | YMC-Pack ODS-A (4.6 × 250 mm, ODS-5 μm) |

| Mobile Phase | Acetonitrile/Water (CH₃CN/H₂O) (10:90, v/v) |

| Flow Rate | 3.0 mL/min |

| Result | Isolation of pure this compound (8.2 mg) |

Table 2: Preparative HPLC Conditions for this compound Isolation. mdpi.com

Countercurrent Chromatography Approaches

Countercurrent chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid support matrix, thus avoiding irreversible adsorption of the sample. nih.gov High-speed countercurrent chromatography (HSCCC) is a sophisticated form of CCC that has proven effective for the preparative isolation of various natural products. researchgate.netnih.gov

While specific, detailed applications of countercurrent chromatography for the isolation of this compound are not extensively documented in the provided search results, the technique is well-suited for separating polar compounds and isomers from complex mixtures. nih.govresearchgate.net Given its success in isolating other alkaloids and amides from plant extracts, HSCCC represents a viable and potentially advantageous alternative or complementary technique to the more traditional solid-support chromatographic methods for purifying this compound. researchgate.netscience.gov

Structural Characterization and Elucidation

Spectroscopic Analysis for Structure Determination

A variety of spectroscopic techniques have been instrumental in identifying the chemical makeup of cimicifugamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy have been fundamental in mapping the carbon and proton skeletons of this compound and its analogs. For instance, in the analysis of related compounds isolated from Cimicifuga heracleifolia, ¹H NMR and ¹³C NMR spectra were crucial. mdpi.com The proton NMR spectrum of a related indole (B1671886) alkaloid, for example, showed distinct resonances indicating a 3-substituted indole moiety. mdpi.com Furthermore, 2D NMR experiments like ¹H-¹H COSY and HMBC were used to establish the connectivity between protons and carbons, confirming the arrangement of moieties such as the isopentyl group in a related oxindole (B195798) glycoside. mdpi.com The total synthesis of this compound also relied on characterization by ¹H NMR and ¹³C NMR. nih.gov

Mass Spectrometry (MS) and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

Mass spectrometry (MS) and its high-resolution variant (HR-ESI-MS) have been vital for determining the molecular formula of this compound and its related compounds. For example, the molecular formula of a new indole alkaloid from C. heracleifolia was established as C₁₄H₁₅NO₂ based on a positive-ion mode HRESIMS analysis. mdpi.com Similarly, the molecular formula of another compound was determined to be C₁₉H₂₇NO₇ through its sodium adduct ion in positive-ion mode HRESIMS. mdpi.com In studies of Cimicifuga dahurica, UHPLC-Q-TOF-MS was used to identify numerous compounds, including this compound, by analyzing their mass spectra data. nih.govdoi.org High-resolution mass spectrometry of a related phenolamide compound gave a quasi-molecular ion peak at m/z 360.0842 [M+Na]⁺, which was consistent with the calculated value. google.com

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. In the analysis of compounds from C. heracleifolia, IR absorptions revealed the presence of NH heterocycle and carbonyl moieties. mdpi.com Specifically, absorption bands at 3272, 1588, 1513, and 1437 cm⁻¹ indicated the NH heterocycle, while a band at 1644 cm⁻¹ pointed to a carbonyl group. mdpi.com A patent for a related amide powder compound also lists characteristic IR absorption peaks at 3418, 3315, 2913, 2576, 1675, 1650, 1608, 1529, 1456, 1232, 1165, and 1121 cm⁻¹. google.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is used to identify the presence of chromophores within a molecule. For a white powder isolated from C. heracleifolia, the UV spectrum in methanol (B129727) showed maximum absorptions (λmax) at 250 and 203 nm. mdpi.com Another related compound exhibited UV absorption maxima at 215, 253, and 338 nm in methanol. google.com

Elucidation of this compound and its Natural Analogues

The structural elucidation of this compound and its related compounds has been a significant area of phytochemical research.

This compound

This compound is a known phenolic amide that has been isolated from various Cimicifuga species, including Cimicifuga dahurica and Cimicifuga heracleifolia. mdpi.comnih.govnih.gov Its structure was elucidated through extensive spectroscopic analysis, including NMR and MS, and by comparison with literature data. mdpi.comnih.gov The total synthesis of this compound has also been accomplished, further confirming its structure. nih.gov

Several natural analogues of this compound have also been identified, such as this compound A and demethoxythis compound. mdpi.com The structures of these compounds were also determined using detailed NMR and MS spectroscopic analyses. mdpi.com

Spectroscopic Data for a this compound-Related Compound google.com

| Spectroscopic Technique | Data |

| UV (Methanol) | λmax (log ε): 215 (4.26), 253 (3.86), 338 (3.75) nm |

| IR (KBr) | νmax: 3418, 3315, 2913, 2576, 1675, 1650, 1608, 1529, 1456, 1232, 1165, 1121 cm⁻¹ |

| HR-ESI-MS | m/z 360.0842 [M+Na]⁺ (Calculated for C₁₉H₁₅NO₅Na: 360.0848) |

This compound A

This compound A was first detailed as a new phenolic amide glycoside isolated from the rhizomes of Cimicifuga dahurica. researchgate.netresearchgate.net Its structural elucidation was achieved through comprehensive spectroscopic analysis.

High-Resolution Time-of-Flight Mass Spectrometry (HR-TOF-MS) established the molecular formula of this compound A as C₂₅H₃₀NNaO₁₀. Further analysis using IR spectroscopy indicated the presence of hydroxyl, amide, and aromatic ring functionalities. The ¹H-NMR spectrum revealed signals characteristic of a tyramine (B21549) moiety and a feruloyl group. Crucially, 2D NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), were used to piece together the molecular fragments and confirm the connectivity between the feruloyl group, the tyramine moiety, and a galactose sugar unit. researchgate.net

Table 1: Spectroscopic Data for this compound A

| Technique | Data |

|---|---|

| Molecular Formula | C₂₅H₃₁NO₁₀ researchgate.net |

| HR-ESI-MS | m/z 528.180 2 [M+Na]⁺ (Calcd. for C₂₅H₃₀NNaO₁₀, 528.179 8) researchgate.net |

| ¹H-NMR (CD₃OD, 400 MHz) | δ: 7.55 (1H, d, J=15.7 Hz, H-7), 7.17 (1H, d, J=1.9 Hz, H-2), 7.06 (1H, dd, J=8.2, 1.9 Hz, H-6), 7.03 (2H, d, J=8.5 Hz, H-2', 6'), 6.80 (1H, d, J=8.2 Hz, H-5), 6.70 (2H, d, J=8.5 Hz, H-3', 5'), 6.49 (1H, d, J=15.7 Hz, H-8), 4.88 (1H, d, J=7.6 Hz, Gal-1''), 3.88 (3H, s, 3-OCH₃), 3.85-3.40 (m, Sugar protons, H-7'), 2.77 (2H, t, J=7.3 Hz, H-8') researchgate.net |

| ¹³C-NMR (CD₃OD, 100 MHz) | δ: 169.1 (C-9), 150.5 (C-4), 149.9 (C-3), 157.0 (C-4'), 142.9 (C-7), 131.2 (C-2', 6'), 127.8 (C-1), 131.7 (C-1'), 123.4 (C-6), 118.9 (C-8), 116.6 (C-5), 116.2 (C-3', 5'), 111.7 (C-2), 104.9 (Gal-1''), 76.9 (Gal-5''), 74.9 (Gal-3''), 72.5 (Gal-2''), 70.4 (Gal-4''), 62.6 (Gal-6''), 56.5 (3-OCH₃), 42.4 (C-7'), 35.9 (C-8') researchgate.net |

Demethoxythis compound

Demethoxythis compound has been identified in phytochemical studies of Cimicifuga heracleifolia. mdpi.com Its structure was determined primarily by comparing its spectroscopic data with that of the known compound, this compound. The analysis of its NMR and mass spectrometry data revealed a structure highly similar to this compound but lacking a methoxy (B1213986) group, leading to its designation as demethoxythis compound. mdpi.comdoi.org

Isothis compound

Isothis compound was isolated from the rhizomes of Cimicifuga dahurica alongside this compound. ccspublishing.org.cn Its structural elucidation was established through spectral evidence which indicated it was an isomer of this compound. ccspublishing.org.cnccspublishing.org.cn The key difference was identified as the geometric configuration of the cinnamamide (B152044) double bond. While this compound possesses an (E)- or trans-configuration, isothis compound has a (Z)- or cis-configuration. This was determined by analysis of NMR data, specifically the coupling constants of the olefinic protons. ccspublishing.org.cn The structure was thus established as N-(3'-methoxy-4'-hydroxyphenethyl)-4-O-β-D-galactopyranosyl-isoferulamide (Z). ccspublishing.org.cn

This compound C

This compound C is another phenolic amide that has been reported from Cimicifuga species. mdpi.com Like its analogues, its structure was elucidated using standard spectroscopic techniques. It was identified as a known compound by comparing its detailed NMR and MS spectroscopic data with values reported in existing literature. mdpi.com

Determination of Absolute Configuration

Determining the absolute configuration of chiral molecules is a critical step in their complete structural elucidation. nih.gov While specific data for this compound itself is limited, the methodologies applied to co-isolated compounds from the same plant extracts provide a clear picture of the process. The absolute configuration of chiral centers in these natural products is often determined by a combination of chemical analysis and chiroptical methods, particularly Electronic Circular Dichroism (ECD). mdpi.comnih.gov

For instance, in the structural analysis of related compounds isolated from Cimicifuga heracleifolia, the absolute configuration of a chiral center was assigned by comparing the experimental ECD spectrum with theoretically calculated spectra. mdpi.com This process involves:

Conformational Analysis : First, computational methods like the MMFF94 force field are used to find all stable conformations of the molecule. mdpi.com

Quantum Chemical Calculations : The ECD spectrum for each stable conformer is then calculated using time-dependent density functional theory (TD-DFT). mdpi.comresearchgate.net

Comparison : The weighted average of the calculated spectra is compared to the experimental ECD spectrum measured from the isolated natural product. A good agreement between the experimental spectrum and the calculated spectrum for one of the possible stereoisomers (e.g., the R-isomer vs. the S-isomer) allows for the unambiguous assignment of the absolute configuration. mdpi.com

Additionally, for glycosidic compounds like the cimicifugamides, the absolute configuration of the sugar moiety (e.g., D- or L-form) is determined. This is typically done by acid hydrolysis to cleave the sugar from the aglycone, followed by HPLC analysis of the hydrolysate using a chiral column or an optical rotation detector to compare its retention time and properties with authentic D- and L-sugar standards. mdpi.com

Biosynthetic Pathways

Proposed Biosynthetic Origin of Phenolic Amides in Cimicifuga Species

Phenolic amides found in Cimicifuga (now often classified under the genus Actaea) are characteristic secondary metabolites. capes.gov.br These compounds, including cimicifugamide, are generally understood to be conjugates of hydroxycinnamic acids and biogenic amines such as tyramine (B21549) or dopamine (B1211576), connected through an amide linkage. researchgate.netresearchgate.net While the fundamental biosynthesis of the core amide structure has been a subject of study, the subsequent glycosylation steps that lead to the structural diversity of these compounds, including this compound, are not as well-documented. researchgate.net The presence of a wide array of these nitrogen-containing compounds suggests a significant and active biosynthetic machinery within these plants. capes.gov.brnih.govnih.gov

Identification of Precursors and Intermediates (e.g., Caffeic Acid, Ferulic Acid, Tyramine, Dopamine)

The assembly of the this compound molecule draws upon precursors from distinct biosynthetic routes. The primary building blocks are derived from the shikimate pathway and amino acid metabolism.

Hydroxycinnamic Acid Moiety : The phenolic acid portion of this compound is a derivative of cinnamic acid. Key precursors identified in Cimicifuga species are caffeic acid and its methylated derivative, ferulic acid. nih.govacs.orgnih.gov These compounds are major phenolic constituents in the plant and serve as direct precursors for the acyl moiety in the amide bond formation. acs.orgresearchgate.net

Phenylethylamine Moiety : The amine component is typically a phenylethylamine, such as tyramine or dopamine. researchgate.netnih.govmdpi.com These are biogenic amines derived from the decarboxylation of aromatic amino acids. Tyramine, for instance, is produced from the decarboxylation of the amino acid tyrosine. wikipedia.org The presence of N-acetyldopamine derivatives in Cimicifuga heracleifolia further supports the role of dopamine as a key intermediate in the biosynthesis of related phenolic amides. mdpi.com

The initial step in the formation of the amine precursor is catalyzed by a decarboxylase enzyme. For example, research on the related plant Actaea racemosa has identified two L-tryptophan decarboxylase (TDC) genes, which are responsible for the first step in serotonin (B10506) biosynthesis. mdpi.com This finding indicates the presence of aromatic L-amino acid decarboxylase enzymes in the plant, which are necessary for converting amino acids like tyrosine into their corresponding amines, such as tyramine. wikipedia.orgmdpi.com

| Precursor Type | Specific Precursor | Biosynthetic Origin |

| Hydroxycinnamic Acid | Caffeic Acid | Shikimate Pathway |

| Ferulic Acid | Shikimate Pathway (via methylation of Caffeic Acid) | |

| Phenylethylamine | Tyramine | Decarboxylation of Tyrosine |

| Dopamine | Hydroxylation of Tyramine / Decarboxylation of L-DOPA |

Enzymatic Transformations and Gene Cluster Identification (Hypothetical)

The formation of the amide bond in this compound is an enzymatic process. Although the specific enzymes and gene clusters for this compound biosynthesis have not been fully elucidated, the mechanism can be inferred from related biosynthetic pathways. The formation of an amide bond typically requires the activation of the carboxylic acid partner. In plants, this is commonly achieved through the formation of a Coenzyme A (CoA) thioester.

It is hypothesized that a feruloyl-CoA ligase first activates ferulic acid to form feruloyl-CoA. Subsequently, an N-acyltransferase would catalyze the transfer of the feruloyl group from feruloyl-CoA to the amine group of the glycosylated tyramine derivative. A similar mechanism has been proposed for the formation of cimicifugic acids (which are esters, not amides) in Actaea racemosa, where a cimicifugic acid synthase transfers a hydroxycinnamic acid moiety from its CoA-thioester to piscidic acid. researchgate.net

The glycosylation step, which attaches a sugar moiety to the core amide structure, is catalyzed by glycosyltransferases (GTs). The exact timing of this step—whether the tyramine moiety is glycosylated before or after the amide bond formation—is not definitively known. However, the isolation of various glycosylated phenolic amides suggests the action of specific GTs that recognize these substrates. researchgate.netmdpi.com

While specific gene clusters for this compound have not been identified, the identification of tryptophan decarboxylase genes in A. racemosa provides a starting point for discovering the genetic basis for the biosynthesis of the amine precursors. mdpi.com Future genomic and transcriptomic studies in Cimicifuga species are needed to identify the complete set of genes responsible for this compound biosynthesis.

Isotopic Labeling Studies for Pathway Elucidation

Isotopic labeling is a powerful technique used to trace the metabolic fate of precursors and elucidate biosynthetic pathways. nih.govnih.gov In such studies, precursors labeled with stable isotopes (e.g., ¹³C, ²H) or radioisotopes are fed to the organism, and the incorporation of the label into the final product is monitored, typically by mass spectrometry or NMR spectroscopy. rsc.orgpku.edu.cn

To date, specific isotopic labeling studies elucidating the complete biosynthetic pathway of this compound have not been reported in the reviewed literature. However, this methodology has been applied to study the biosynthesis of related compounds. For instance, the biosynthetic pathway of fukinolic acid, another hydroxycinnamic acid derivative, was proposed based on feeding experiments with ¹³C-labeled substrates. researchgate.net Such studies provide a blueprint for how the biosynthesis of this compound could be investigated. A hypothetical study could involve feeding ¹³C-labeled ferulic acid and ¹⁵N-labeled tyramine to Cimicifuga plant tissues or cell cultures to confirm their direct incorporation into the this compound molecule.

Synthetic Chemistry and Derivatization

Total Synthesis Strategies for Cimicifugamide and its Core Scaffold

The general strategy involves the separate preparation of the three key components of the molecule: the ferulic acid moiety, the tyramine (B21549) moiety, and the galactose moiety. The core scaffold is the N-feruloyltyramine amide, which is then glycosylated to yield the final product. A critical step in the reported synthesis is the glycosylation reaction, where a trifluoroacetoxy group was strategically employed as a leaving group at the anomeric carbon of the galactose sugar. nih.gov This approach facilitates the formation of the glycosidic bond with the phenolic hydroxyl group of the N-feruloyltyramine aglycone.

| Glycosylation Strategy | Use of trifluoroacetoxy as a leaving group on the anomeric carbon. | nih.gov |

Semi-Synthetic Modifications of Natural this compound

Currently, there is limited specific information available in the scientific literature regarding the semi-synthetic modification of this compound isolated directly from natural sources. Research efforts have predominantly focused on the total synthesis of the compound and its analogues from basic chemical building blocks rather than chemically altering the natural product. This focus on total synthesis allows for greater flexibility in creating diverse molecular structures for research purposes.

Design and Synthesis of this compound Analogues for Research

The development of this compound analogues is crucial for investigating structure-activity relationships (SAR) and identifying new compounds with potentially enhanced biological activities. The synthesis of such analogues typically involves modifying one or more of the three main structural components of this compound.

Key points of molecular diversification include:

The Sugar Moiety: Replacing galactose with other sugars (e.g., glucose, xylose, or arabinose) or altering the stereochemistry of the glycosidic linkage.

The Phenolic Acid Moiety: Modifying the substitution pattern on the aromatic ring of the ferulic acid component, for example, by changing the position of the methoxy (B1213986) group to create isoferulic acid-based analogues. nih.gov

The Tyramine Moiety: Altering the structure of the tyramine portion of the molecule.

Following the first total synthesis of this compound, a study reported the successful synthesis of seven different analogues for preliminary pharmacological testing. Current time information in Bangalore, IN.nih.gov While the exact structures of these seven compounds are detailed in the original study, this work demonstrates the feasibility of creating a library of related molecules. The synthesis of related phenolic amides, such as N-trans-feruloyl tyramine, has also been extensively studied, providing a solid chemical foundation for creating diverse this compound analogues. mdpi.combeilstein-journals.org

Table 2: Potential Sites for Analogue Diversification

| Molecular Component | Potential Modifications |

|---|---|

| Sugar (Galactose) | - Substitution with other monosaccharides (Glucose, Xylose, etc.)- Alteration of anomeric configuration (α vs. β)- Modification of hydroxyl groups |

| Phenolic Acid (Ferulic Acid) | - Isomeric variations (e.g., isoferulic acid)- Removal or repositioning of the methoxy group- Substitution with other groups on the aromatic ring |

| Amine (Tyramine) | - Alteration of the ethylamino chain- Substitution on the phenolic ring |

Novel Methodologies in this compound-related Chemical Synthesis

Modern organic synthesis offers a range of novel methodologies that can be applied to produce this compound and its analogues more efficiently. These methods address the two key chemical transformations in the synthesis: amide bond formation and glycosylation.

For the formation of the amide bond in the N-feruloyltyramine core, standard coupling reactions using reagents like 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (B86325) (EDCI) are well-established and effective. nih.gov More recent innovations include the development of chemo-enzymatic flow methods. These techniques can involve an initial esterification of the phenolic acid followed by a lipase-catalyzed aminolysis to form the amide, offering a more sustainable and efficient synthetic pathway. acs.org

The glycosylation step, which attaches the sugar to the aglycone, has also seen significant advances. Beyond the classical methods, modern strategies provide greater control over stereoselectivity and are compatible with a wider range of functional groups. These include:

Glycosyl Halides: The use of glycosyl bromides or fluorides as glycosyl donors, activated by various promoters like silver salts. nih.gov

Thioglycosides: The activation of thioglycoside donors, which are stable and can be fine-tuned for reactivity. nih.gov

Protecting Group-Free Strategies: The development of methods that allow for selective activation of the anomeric center of an unprotected sugar, simplifying the synthetic sequence by avoiding multiple protection and deprotection steps. beilstein-journals.org

These advanced synthetic tools provide chemists with powerful options for the efficient and stereocontrolled synthesis of complex phenolic glycosides like this compound.

Preclinical Pharmacological Activities and Molecular Mechanisms of Action

Beta-Adrenergic Receptor (β-AR) Agonism

Cimicifugamide has been identified as a nonselective agonist of beta-adrenergic receptors (β-ARs), which are key regulators of cardiac function and other physiological processes.

Nonselective β-AR Agonist Activity of this compound

Research has demonstrated that this compound acts as a nonselective β-AR agonist. nih.gov Studies using a β2-AR luciferase reporter gene assay system successfully screened and identified this compound as a β2-AR agonist from Cimicifuga rhizomes extract. nih.gov Further assessment of its selectivity revealed that this compound can activate β1 and β2-ARs more significantly than β3-AR. nih.gov The effects induced by this compound, such as its cardiac and sudorific (sweat-inducing) activities, were found to be antagonized by propranolol (B1214883), a nonselective beta-blocker, further supporting its role as a β-AR agonist. nih.gov

Cardiac Effects in in vitro and Animal Models (e.g., Myocardial Contractility)

In preclinical models, this compound has exhibited notable cardiac effects, primarily related to its influence on myocardial contractility. In an in vitro model using toad hearts, this compound demonstrated positive inotropic effects, suggesting an enhancement of the heart's contractile force. nih.gov This cardiac-stimulating activity is consistent with its agonistic action on β-adrenergic receptors, which play a crucial role in modulating heart function. nih.govresearchgate.netnih.gov The observed anti-heart failure effects in these models further underscore its potential as a modulator of cardiac performance. nih.gov

Sudorific Effects in Animal Models

Animal studies have revealed that this compound possesses sudorific, or sweat-inducing, properties. nih.gov In in vivo models using mice, the administration of this compound led to observable sweating effects. nih.gov This action is linked to its β-AR agonist activity, as these receptors are involved in the regulation of sweat gland function. nih.gov The ability of propranolol to counteract these sudorific effects further solidifies the role of β-adrenergic stimulation in this process. nih.gov

Molecular Characterization of β-AR Interaction and Signaling Pathways

The interaction of this compound with β-ARs initiates downstream signaling cascades. As a β-AR agonist, it is understood to activate these G-protein coupled receptors, leading to the stimulation of adenylyl cyclase. jst.go.jp This enzyme, in turn, increases the intracellular concentration of cyclic AMP (cAMP), a key second messenger. jst.go.jpnih.gov Elevated cAMP levels then activate protein kinase A (PKA), which phosphorylates various intracellular proteins, ultimately leading to the physiological responses observed, such as increased heart rate and contractility. jst.go.jp The specific molecular interactions and the precise binding site of this compound on the β-ARs are areas that may require further detailed investigation to fully elucidate the nuances of its agonist activity.

Soluble Epoxide Hydrolase (sEH) Inhibitory Activity

In addition to its β-AR agonism, this compound has been identified as an inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids.

In Vitro Potency of this compound and Analogues (e.g., this compound A)

In vitro studies have demonstrated the inhibitory potential of this compound and its analogues against soluble epoxide hydrolase (sEH). mdpi.com In one study, this compound exhibited sEH inhibitory activity with an IC₅₀ value of 15.63 to 20.58 μM. mdpi.comresearchgate.netscilit.com Notably, its analogue, this compound A, showed even more potent inhibition with an IC₅₀ value of 8.74 μM. mdpi.comresearchgate.netscilit.com Kinetic analysis revealed that this compound A inhibits sEH through a non-competitive mechanism. mdpi.comresearchgate.netscilit.com Another related compound, demethoxythis compound, also displayed inhibitory activity in a similar range to this compound. mdpi.comresearchgate.netscilit.com These findings highlight the potential of this class of compounds as sEH inhibitors. mdpi.com

Table 1: In Vitro sEH Inhibitory Activity of this compound and Analogues

| Compound | IC₅₀ (μM) |

| This compound A | 8.74 |

| This compound | 15.63 - 20.58 |

| Demethoxythis compound | 15.63 - 20.58 |

| N-trans-feruloyl tyramine (B21549) | 15.63 - 20.58 |

| Data sourced from studies on the inhibitory activity against soluble epoxide hydrolase. mdpi.comresearchgate.netscilit.com |

Kinetic Mechanism of sEH Inhibition

This compound and its analogues have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in the degradation of anti-inflammatory epoxyeicosatrienoic acids (EETs). mdpi.com Kinetic analyses have been performed to understand the precise mechanism of this inhibition.

Studies involving various phenolic amides from Cimicifuga heracleifolia have elucidated their inhibitory mechanisms. mdpi.com Through the use of Lineweaver-Burk plots, which analyze enzyme kinetics in the presence of an inhibitor, the specific type of inhibition can be determined. Kinetic analysis revealed that this compound A acts as a non-competitive inhibitor of sEH. mdpi.comresearchgate.netscilit.com This means that it binds to a site on the enzyme distinct from the active site (an allosteric site), reducing the enzyme's catalytic activity without preventing the substrate from binding. mdpi.com

Other related compounds isolated from the same plant, such as this compound and demethoxythis compound, were found to inhibit sEH through a mixed-type competitive mechanism. mdpi.com

Table 1: sEH Inhibitory Activity of this compound and Related Compounds

| Compound | IC₅₀ (μM) | Kinetic Mechanism of sEH Inhibition |

|---|---|---|

| This compound A | 8.74 | Non-competitive |

| This compound | 15.63 - 20.58 | Mixed-type competitive |

| Demethoxythis compound | 15.63 - 20.58 | Mixed-type competitive |

| N-trans-feruloyl tyramine | 15.63 - 20.58 | Uncompetitive |

Data sourced from a study on compounds isolated from C. heracleifolia. mdpi.comresearchgate.netscilit.com

Molecular Docking Studies with sEH Active Site

To further understand the interaction between this compound-related compounds and soluble epoxide hydrolase (sEH) at a molecular level, molecular docking simulations have been employed. mdpi.comresearchgate.net These computational studies predict the binding orientation and affinity of a ligand to a protein target.

Molecular docking studies on sEH inhibitors from Cimicifuga species have helped to elucidate their receptor-ligand binding characteristics. researchgate.net For non-competitive inhibitors like this compound A, these studies support binding to an allosteric site rather than the catalytic active site. mdpi.com Previous molecular docking research indicated that the 4-hydroxyl group of the amine portion of the inhibitor molecule is crucial for binding, as it forms a hydrogen bond with the allosteric site of the enzyme. mdpi.com In contrast, the feruloyl moiety of the compound does not appear to participate directly in the binding. mdpi.com This specific interaction at the allosteric site is consistent with the non-competitive inhibition mechanism observed in kinetic studies. mdpi.comresearchgate.net

Anti-inflammatory Effects in Preclinical Models

The rhizome of Cimicifuga species, from which this compound is derived, has been traditionally used for its anti-inflammatory properties. researchgate.net Modern pharmacological studies have sought to validate these effects and uncover the underlying mechanisms using preclinical models. The inhibition of sEH by this compound is a key mechanism contributing to its anti-inflammatory activity, as this increases the levels of anti-inflammatory EETs. mdpi.com

Modulation of Inflammatory Mediators and Cytokines in Cell-Based Assays

Cell-based assays are critical for observing the direct effects of compounds on inflammatory processes. Studies on components of Cimicifugae Rhizoma (CR) have demonstrated their ability to modulate key inflammatory molecules. In vitro experiments using lung epithelial cells stimulated with lipopolysaccharide (LPS) to mimic inflammation showed that active components from CR could significantly inhibit the expression of pro-inflammatory cytokines. nih.gov

The effector components of CR, which include phenolic amides structurally related to this compound, were found to inhibit the production of cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β). nih.govmdpi.com The inhibitory effect of these compounds on the expression of inflammatory factors was confirmed in these cellular models, with isoferulic acid and cimifugin (B1198916) showing particularly strong activity. nih.gov

Table 2: Effect of Cimicifugae Rhizoma Components on Inflammatory Cytokines in LPS-Stimulated Lung Epithelial Cells

| Compound | Effect on IL-6 | Effect on TNF-α | Effect on IL-1β |

|---|---|---|---|

| N-cis-feruloyltyramine | Inhibition | Inhibition | Inhibition |

| Ferulic acid | Inhibition | Inhibition | Inhibition |

| Cimifugin | Inhibition | Inhibition | Inhibition |

| Isoferulic acid | Inhibition | Inhibition | Inhibition |

Data from a study investigating the anti-inflammatory mechanisms of CR components. nih.gov

Impact on Specific Inflammatory Signaling Pathways (e.g., IL-6/JAK/STAT3, TLR4/IL-1β-IRAK) in Cellular Models

Research has delved into the specific molecular pathways through which Cimicifuga components exert their anti-inflammatory effects. Studies suggest that these compounds co-regulate multiple critical inflammatory signaling cascades. nih.gov

Key among these are the IL-6/JAK/STAT3 and the TLR4/IL-1β-IRAK pathways. nih.gov Compounds such as N-cis-feruloyltyramine, cimifugin, and isoferulic acid are believed to regulate the TLR4/IL-1β-IRAK/NF-κB signaling pathway by inhibiting the expression of Toll-like receptor 4 (TLR4) and IL-1β. nih.gov The activation of TLR4 by stimuli like LPS normally triggers a cascade involving IRAK proteins, leading to the activation of NF-κB and the subsequent production of inflammatory cytokines. nih.govmdpi.com By downregulating key components of this pathway, these compounds can effectively suppress the inflammatory response. nih.gov The inhibition of cytokines like IL-6 and TNF-α further points to the modulation of the IL-6/JAK/STAT3 pathway. nih.gov

Antioxidant Properties in Preclinical Systems

The chemical constituents of Cimicifugae Rhizoma, including phenolic compounds like this compound, are recognized for their antioxidant activities. nih.govresearchgate.net These properties have been demonstrated in various preclinical systems.

The antioxidant effect is largely attributed to the phenolic content of the plant's extracts. nih.gov These compounds can protect against oxidative damage to lipids and DNA. nih.gov The mechanism of action involves scavenging free radicals, such as DPPH and ATBS radicals, through processes that include metal chelation and the donation of hydrogen atoms or electrons. nih.gov The presence of conjugated ketone functional groups in some related compounds is thought to contribute to their strong antioxidant activity. nih.gov

Preclinical Anticancer Activities

In addition to anti-inflammatory and antioxidant effects, this compound and its analogues have been evaluated for their potential as anticancer agents in preliminary studies. nih.gov The genus Cimicifuga is known to contain various compounds, such as triterpene glycosides and phenylpropanoids, that exhibit anticancer activity against different cancer cell lines. nih.govyourhormones.com

The total synthesis of this compound enabled further pharmacological testing of the compound and its synthesized analogues. nih.gov Preliminary pharmacological evaluations were conducted to test their antineoplastic activity. nih.gov These studies showed that this compound possesses activity against cultured tumor cells, including human KB cells (an epidermoid carcinoma cell line) and cells from liver neoplasms. nih.gov While these early findings are promising, they represent initial steps in understanding the full scope of this compound's anticancer potential.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound A |

| Demethoxythis compound |

| Soluble epoxide hydrolase (sEH) |

| Epoxyeicosatrienoic acids (EETs) |

| N-trans-feruloyl tyramine |

| Interleukin-6 (IL-6) |

| Tumor Necrosis Factor-alpha (TNF-α) |

| Interleukin-1beta (IL-1β) |

| Isoferulic acid |

| Cimifugin |

| N-cis-feruloyltyramine |

| Ferulic acid |

Anti-angiogenic Effects (Preclinical)

Neuroprotective Effects in Preclinical Models

Emerging preclinical evidence suggests that constituents of Cimicifuga species may exert neuroprotective effects. A standardized extract of Cimicifuga racemosa, Ze 450, has been investigated in models of oxidative stress in neuronal cells. nih.gov The studies focused on mitochondrial parameters, demonstrating that the extract could protect against oxidative damage and mitochondrial dysfunction in neuronal and liver cells. nih.gov The protective effects were linked to a bioenergetic shift from oxidative phosphorylation to glycolysis, which promotes cellular resilience to oxidative stress. mdpi.com This extract was shown to protect neuronal cells from glutamate-induced excitotoxicity and cell death caused by oxidative stress. nih.gov These findings suggest a therapeutic potential for Cimicifuga compounds in age-related diseases that involve oxidative stress and mitochondrial damage. nih.gov

Other Preclinical Pharmacological Investigations

Compounds from Cimicifuga species have demonstrated immunomodulatory and anti-inflammatory activities. Aqueous extracts of C. racemosa were shown to inhibit the production of pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-alpha), in lipopolysaccharide (LPS)-stimulated human whole blood. nih.gov

Specific compounds have been identified as key mediators of these effects. Cimigenoside, a representative triterpene glycoside from Cimicifuga heracleifolia, was found to prevent neutrophil infiltration in the lungs in a mouse model of airway inflammation. researchgate.net Phenolic constituents such as ferulic acid and isoferulic acid have also been shown to inhibit the production of inflammatory cytokines. nih.gov Research on Cimicifugae Rhizoma extract demonstrated that it could alleviate airway inflammation and oxidative stress by down-regulating NF-κB phosphorylation. researchgate.net While direct evidence for this compound is limited, one study noted its ability to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory pathways. researchgate.net

Antiviral Activities

The crude extracts and individual constituents of Cimicifugae Rhizoma, the plant source of this compound, have demonstrated a spectrum of antiviral activities in preclinical research. nih.govresearchgate.net Pharmacological experiments have confirmed the antiviral potential of Cimicifugae Rhizoma against viruses such as the hepatitis B virus (HBV) and human immunodeficiency virus (HIV). nih.gov The antiviral properties are often attributed to the phenolic acid components within the plant. nih.gov For instance, the total phenolic acid from Cimicifugae Rhizoma was identified as an active fraction for treating viral hepatitis B. nih.gov

Anti-osteoporotic Activities (Preclinical in vitro / in vivo)

Extracts from Cimicifuga species have been investigated for their potential role in mitigating bone loss, a significant concern in postmenopausal osteoporosis. researchgate.netresearchgate.net Preclinical studies, both in vitro and in ovariectomized (OVX) rodent models, suggest a beneficial effect on bone metabolism, acting through pathways that balance the activity of osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells). researchgate.net

In Vitro Findings: In cell-based assays, extracts of Cimicifuga racemosa have been shown to stimulate osteoblast activity. nih.gov Components isolated from black cohosh, such as deoxyactein, have been found to promote osteoblast cell proliferation, alkaline phosphatase (ALP) activity, mineralization, and collagen content. researchgate.net Conversely, these components can suppress the chemicals that induce osteoclast differentiation. researchgate.net While these studies highlight the potential of Cimicifuga constituents, research specifically isolating the in vitro anti-osteoporotic effects of this compound is needed.

In Vivo Findings: Studies using ovariectomized (OVX) mice, a model for postmenopausal osteoporosis, have demonstrated the protective effects of Cimicifuga extracts on bone health. nih.gov Treatment with an extract from Cimicifuga heracleifolia was shown to prevent OVX-induced bone loss. nih.gov The extract significantly reduced serum levels of alkaline phosphatase (ALP), an indicator of bone turnover, and decreased the osteoclast surface area in the treated mice. nih.gov Furthermore, micro-computed tomography analysis revealed that the treatment preserved trabecular bone mass, volume, number, and thickness in the tibia and femur. nih.gov In a similar OVX rat model, Cimicifuga racemosa extract was also associated with decreased bone loss and increased bone mineral density. researchgate.net Another study noted that while conjugated estrogens primarily inhibited osteoclast activity, the Cimicifuga racemosa preparation stimulated osteoblast activity, suggesting a different mechanism of action on bone remodeling. nih.gov

| Study Model | Treatment | Key Findings | Reference |

|---|---|---|---|

| Ovariectomized (OVX) C3H/HeN mice | Cimicifuga heracleifolia (CH) extract | Prevented OVX-induced bone loss. Reduced serum ALP and osteoclast surface levels. Preserved trabecular bone mass, volume, number, and thickness. | nih.gov |

| Postmenopausal women (double-blind, placebo-controlled study) | Cimicifuga racemosa (CR) preparation BNO 1055 | Stimulated osteoblast activity (indicated by bone-specific alkaline phosphatase). | nih.gov |

| Ovariectomized (OVX) rats | Cimicifuga racemosa (CR) extract | Associated with decreased bone loss and increased bone mineral density (BMD). | researchgate.net |

| Ovariectomized (OVX) rats with tibia osteotomy | Cimicifuga racemosa (CR) supplemented diet | Induced a high rate of metaphyseal callus formation, supporting the generation of new bone. | nih.gov |

Effects on Hormone-Related Pathways (non-estrogenic, e.g., serotonergic, GABA-ergic, dopaminergic pathways if this compound directly implicated)

The mechanism of action for constituents of Cimicifuga has been a subject of extensive research, with evidence pointing towards modulation of various neuroendocrine pathways rather than direct estrogenic activity. researchgate.netnih.gov

Adrenergic Pathway: Direct research has identified this compound as a nonselective β-adrenergic receptor (β-AR) agonist. science.gov This activity on adrenergic pathways, which are integral to the sympathetic nervous system and regulate numerous physiological processes, represents a significant non-estrogenic molecular action of the compound. science.gov

Serotonergic Pathway: Extracts of black cohosh have been investigated for their effects on the serotonergic system, as this pathway is involved in thermoregulation. nih.gov Studies have shown that black cohosh extracts can bind to serotonin (B10506) receptors, particularly 5-HT1A and 5-HT7. nih.gov However, the specific compound identified as a potent agonist for these receptors and an inhibitor of serotonin re-uptake is Nω-methylserotonin, not this compound. nih.govscience.govnih.gov

GABA-ergic Pathway: Some research suggests a possible interaction with the GABAergic system. Anxiolytic effects, potentially mediated through GABAergic neurotransmission, have been observed with an ethanol (B145695) extract of Cimicifuga japonica. researchgate.net However, direct evidence implicating this compound in modulating the GABAergic pathway is currently lacking.

Dopaminergic Pathway: The role of the dopaminergic system has also been considered. nih.gov Ethanolic and isopropanolic extracts of Cimicifuga racemosa have demonstrated actions that were equipotent to dopaminergic drugs in certain models. researchgate.net this compound is structurally a derivative of tyramine, a precursor in the dopamine (B1211576) synthesis pathway, and feruloyl dopamine-O-hexosides have been identified as marker compounds in Actaea racemosa. researchgate.net Despite this chemical relationship, direct evidence that this compound functions as a modulator of dopaminergic pathways has not been established.

| Pathway | Compound(s) Implicated | Observed Preclinical Effect | Reference |

|---|---|---|---|

| Adrenergic | This compound | Functions as a nonselective β-AR agonist. | science.gov |

| Serotonergic | Nω-methylserotonin (from Black Cohosh extract) | Agonist of 5-HT1A and 5-HT7 receptors; inhibits serotonin re-uptake. | nih.govscience.govnih.gov |

| GABA-ergic | Cimicifuga japonica extract | Exhibited anxiolytic effects, possibly mediated by GABAergic neurotransmission. | researchgate.net |

| Dopaminergic | Cimicifuga racemosa extracts | Showed effects equipotent to dopaminergic drugs. | researchgate.net |

Structure Activity Relationship Sar Studies

Systematic Investigation of Structural Modifications on Biological Potency

Systematic studies on cimicifugamide and related phenolic amides have provided valuable insights into how minor structural changes can significantly impact biological potency, particularly concerning soluble epoxide hydrolase (sEH) inhibition. Research on compounds isolated from Cimicifuga heracleifolia has demonstrated clear differences in inhibitory activity based on modifications to the core phenolic amide scaffold. mdpi.comresearchgate.net

A comparative analysis of several related compounds revealed that this compound A exhibits the most potent sEH inhibitory activity. mdpi.comresearchgate.netresearchgate.netscilit.com Its potency is followed by this compound, demethoxythis compound, and N-trans-feruloyl tyramine (B21549), indicating that substitutions on the aromatic rings play a crucial role in modulating activity. mdpi.comresearchgate.net For instance, the presence and position of methoxy (B1213986) groups on the phenyl rings are determinants of the inhibitory strength against sEH.

In addition to sEH inhibition, this compound has been identified as a nonselective β-adrenergic receptor (β-AR) agonist. nih.gov Studies have shown that it can activate both β1- and β2-adrenergic receptors more significantly than β3-ARs. nih.gov This broad agonist activity contributes to its cardiac and sudorific effects. nih.gov The investigation into how structural modifications would alter this β-AR agonist profile is an area for further research.

Table 1: sEH Inhibitory Activity of this compound and Related Compounds

| Compound | sEH Inhibitory Activity (IC₅₀ in µM) | Reference |

|---|---|---|

| This compound A | 8.74 | mdpi.comresearchgate.netresearchgate.net |

| This compound | 15.63 - 20.58 (range) | mdpi.comresearchgate.net |

| Demethoxythis compound | 15.63 - 20.58 (range) | mdpi.comresearchgate.net |

| N-trans-feruloyl tyramine | 17.16 | mdpi.com |

Identification of Essential Pharmacophores for Specific Activities (e.g., sEH Inhibition, β-AR Agonism)

A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is necessary for its biological activity. For this compound and its analogs, key pharmacophoric features have been identified for both sEH inhibition and β-AR agonism.

For soluble epoxide hydrolase (sEH) inhibition, the phenolic amide scaffold is a critical feature. mdpi.com Kinetic analysis has revealed that potent analogs like this compound A act as non-competitive inhibitors of sEH. mdpi.comresearchgate.netresearchgate.net The integrity of the tyramine portion of the molecule appears to be particularly important. Specifically, the presence of a free hydroxyl group on the 3-methoxytyramine moiety is suggested to be essential for inhibitory activity. mdpi.com

Regarding β-adrenergic receptor (β-AR) agonism, this compound functions as a nonselective agonist. nih.gov The general pharmacophore for β-AR agonists typically includes an aromatic ring and an ethanolamine (B43304) side chain. msdvetmanual.com this compound, being a phenolic amide, shares structural similarities with phenethanolamine agonists like epinephrine (B1671497) and norepinephrine. msdvetmanual.com Its structure allows it to bind to and activate β-adrenergic receptors, with studies indicating a more significant effect on β1 and β2 subtypes compared to the β3 subtype. nih.gov A selective pharmacophore model developed for β2-agonists highlights features like hydrogen-bond acceptors and donors, aromatic rings, and a positive ionizable group, which provides a framework for understanding the interaction of compounds like this compound with the receptor. nih.gov

Influence of Glycosylation and Other Substitutions on Activity Profiles

The attachment of sugar moieties (glycosylation) and other chemical groups to the core structure of this compound has a profound and specific influence on its biological activity profile, particularly for sEH inhibition.

Studies have shown that the position of glycosylation is a critical determinant of sEH inhibitory potency. mdpi.com For example, a related phenolic amide lost all sEH inhibitory activity when a glucose molecule was attached to the 4-hydroxy group of its 3-methoxytyramine part. mdpi.com This suggests that an unhindered hydroxyl group at this position is crucial for the molecule's interaction with the enzyme.

Conversely, glycosylation at a different location on the molecule has a markedly different effect. The inhibitory activities of demethoxythis compound and its glycosylated counterpart, N-trans-feruloyl tyramine (glycosylated at the 4-hydroxy group of the feruloyl moiety), were found to be comparable. mdpi.com This indicates that glycosylation at this particular site on the feruloyl portion does not significantly interfere with the compound's ability to inhibit sEH. mdpi.com These findings underscore the high degree of specificity in the structure-activity relationship, where even the location of a single substituent can switch the biological activity on or off.

Analytical Methodologies for Research and Quantification

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., PDA, ELSD, MS)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of cimicifugamide and related compounds found in plant species like those of the Cimicifuga (now Actaea) genus. researchgate.netresearchgate.net This technique separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). researchgate.net The choice of detector coupled with the HPLC system is critical for both qualitative and quantitative analysis.

Photodiode Array (PDA) Detector: PDA detectors are frequently used to quantify polyphenolic compounds, which, like this compound, possess chromophores that absorb ultraviolet (UV) light. nih.govnih.gov By monitoring absorbance at specific wavelengths (e.g., 320 nm), researchers can identify and measure the concentration of these compounds. nih.govnih.govnih.gov HPLC-PDA methods have been developed to separate and quantify major constituents in Cimicifuga racemosa extracts. researchgate.net

Evaporative Light Scattering Detector (ELSD): For compounds that lack a strong UV chromophore, such as certain triterpene glycosides often found alongside this compound, ELSD is a valuable alternative. researchgate.netresearchgate.netthermofisher.com This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining non-volatile analyte particles. researchgate.netthermofisher.com HPLC-ELSD methods have been successfully employed for the analysis of major constituents in Black Cohosh. researchgate.netresearchgate.net

Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides a high degree of sensitivity and specificity, allowing for the definitive identification and quantification of compounds based on their mass-to-charge ratio. nih.govscience.gov This is particularly useful for complex botanical extracts where multiple compounds may have similar retention times. nih.gov LC-MS methods have been instrumental in differentiating between various Cimicifuga species by analyzing their chemical fingerprints. nih.gov

A typical HPLC setup for analyzing this compound and related compounds might involve a C18 reversed-phase column with a gradient elution using a mobile phase of water (often with a small percentage of acid like formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.netnih.gov

Ultra-Performance Liquid Chromatography-Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS) for Component Identification

To achieve even higher resolution and sensitivity, Ultra-Performance Liquid Chromatography (UPLC), often coupled with Quadrupole-Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS), is a powerful tool for the comprehensive chemical profiling of complex samples containing this compound. researchgate.netnih.govdoi.org UPLC utilizes smaller stationary phase particles than traditional HPLC, resulting in faster analyses and improved separation efficiency. nih.gov

The Q-TOF mass spectrometer combines a quadrupole analyzer, which can select specific ions, with a time-of-flight analyzer that measures their mass-to-charge ratio with high accuracy. doi.orgnih.gov This combination allows for both the identification of known compounds by comparing their mass spectra and retention times to standards, and the tentative identification of unknown compounds based on their accurate mass measurements and fragmentation patterns. nih.govdoi.org

Studies have successfully utilized UPLC-Q-TOF-MS to systematically analyze the chemical profile of Cimicifuga heracleifolia, leading to the identification of numerous components, including this compound. researchgate.netmdpi.com This technique is also employed to analyze the chemical composition of traditional medicines and to explore the in vivo metabolites after administration of plant extracts. nih.govmdpi.com

Table 1: Example UPLC-Q-TOF-MS Parameters for Cimicifuga Analysis nih.gov

| Parameter | Specification |

| Chromatography System | Acquity UPLC I Class system |

| Column | Agilent ZORBAX SB-C18 (4.6 × 100 mm, 1.8 µm) |

| Mobile Phase | A: Methanol; B: 0.1% Formic Acid in Water |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 45 °C |

| Mass Spectrometer | XEVO G2-XS Q-TOF |

| Ionization Mode | Positive and Negative |

High-Performance Thin-Layer Chromatography (HPTLC) and HPTLC-MS/MSn

High-Performance Thin-Layer Chromatography (HPTLC) offers a rapid and cost-effective method for the qualitative analysis and fingerprinting of botanical extracts. researchgate.netresearchgate.netnih.gov In HPTLC, the stationary phase is a thin layer of adsorbent material, such as silica (B1680970) gel, coated onto a plate. researchgate.net Samples are spotted onto the plate, which is then developed in a chamber with a suitable mobile phase. scribd.com

This technique is particularly useful for screening multiple samples simultaneously and for detecting adulteration in herbal products. researchgate.netnih.gov The separated compounds can be visualized under UV light or after derivatization with a chemical reagent. researchgate.netresearchgate.net

For more definitive identification, HPTLC can be coupled with mass spectrometry (HPTLC-MS). nih.govscirp.orgtmrjournals.com After separation on the HPTLC plate, a specific spot can be eluted and introduced into the mass spectrometer for structural analysis. scirp.orgmerckmillipore.com The use of tandem mass spectrometry (MS/MS or MSn) provides further structural information through controlled fragmentation of the parent ion. nih.gov HPTLC-MS/MSn methods have been developed for the analysis of various compounds in complex matrices. researchgate.netnih.gov

Table 2: Common HPTLC Parameters for Black Cohosh Analysis researchgate.netscribd.com

| Parameter | Specification |

| Stationary Phase | HPTLC silica gel 60 F254 plates |

| Mobile Phase | Ethyl acetate (B1210297):acetic acid:formic acid:water (100:11:11:27 v/v/v/v) or Ethyl formate:toluene:formic acid |

| Derivatizing Agent | Anisaldehyde-sulfuric acid reagent or Natural product reagent |

| Detection | UV light (254 nm and 366 nm) and white light |

Nuclear Magnetic Resonance (NMR) for Quantitative Analysis in Research Contexts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for both structural elucidation and quantitative analysis (qNMR). scispace.comscience.govnih.gov While often used to determine the chemical structure of isolated compounds, qNMR can also be used to determine the concentration of specific analytes in a complex mixture without the need for an identical standard for each compound. nih.gov

In the context of this compound research, NMR is invaluable for confirming the structure of newly isolated compounds. nih.gov For quantitative purposes, specific proton (¹H) signals in the NMR spectrum that are unique to the target compound or a class of compounds can be integrated. science.govnih.gov The area of this signal is directly proportional to the number of protons and thus the molar concentration of the compound. nih.gov This method requires an internal standard of a known concentration to be added to the sample. nih.gov

A qHNMR approach has been successfully used to determine the total amount of cycloartanoids in black cohosh extracts by integrating the signals of their H-19 exo protons, which are well-separated from other signals in the spectrum. science.govnih.gov This demonstrates the potential of NMR for the accurate and precise quantification of specific compound classes in botanical materials. nih.gov

Hyphenated Techniques for Comprehensive Profiling of this compound and Related Metabolites

The term "hyphenated techniques" refers to the powerful combination of a separation method with a spectroscopic detection method, such as LC-MS, GC-MS, or LC-NMR. ijpsjournal.comchromatographytoday.comiosrjournals.org These techniques leverage the strengths of each individual method to provide a more comprehensive analysis of complex mixtures. chromatographytoday.com

For the analysis of this compound and its related metabolites, hyphenated techniques are essential for obtaining a complete picture of the chemical composition and for understanding how these compounds are processed in biological systems (metabolite profiling). researchgate.netmetwarebio.combiospec.netmit.eduasco.org

LC-MS-MS: This is a widely used hyphenated technique that offers high sensitivity and selectivity for identifying and quantifying compounds in complex matrices. iosrjournals.org It is particularly useful for metabolite profiling studies.

LC-NMR: The combination of liquid chromatography with nuclear magnetic resonance spectroscopy allows for the separation of compounds followed by their structural elucidation without the need for isolation. ijpsjournal.com

Comprehensive Metabolite Profiling: This involves using advanced analytical platforms, often based on LC-MS, to detect and relatively quantify hundreds or even thousands of metabolites in a sample. metwarebio.commit.edu This untargeted approach is valuable for discovering biomarkers and understanding the metabolic pathways affected by a particular compound or extract. metwarebio.com

By employing these sophisticated hyphenated techniques, researchers can gain deep insights into the chemical diversity of natural products containing this compound and track the metabolic fate of these compounds in biological systems.

Future Research Directions for Cimicifugamide

Elucidation of Comprehensive Biosynthetic Pathways

While the presence of cimicifugamide and its analogs has been established in various Cimicifuga species, the intricate enzymatic steps leading to their formation remain largely unknown. researchgate.netnih.gov Future research should prioritize the complete elucidation of the biosynthetic pathway of this compound. This involves identifying and characterizing the specific enzymes, such as oxidosqualene cyclases, and the genetic sequences responsible for each step of its synthesis within the plant. researchgate.net Understanding this pathway is not only fundamental to plant biochemistry but also opens avenues for biotechnological production of this compound and related compounds. A detailed mass spectrometric investigation of black cohosh (Cimicifuga racemosa) revealed a diverse array of nitrogenous metabolites, suggesting complex biosynthetic origins that warrant further exploration. nih.gov

Discovery of Novel Molecular Targets and Signalling Cascades

Initial studies have indicated that this compound may act as a nonselective β-adrenergic receptor (β-AR) agonist, which could explain its observed effects on cardiac function and perspiration. nih.govresearchgate.net Another study highlighted its potent inhibitory activity against soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. mdpi.comscilit.com However, the full spectrum of its molecular targets and the downstream signaling cascades it modulates is yet to be fully uncovered.

Future investigations should aim to identify novel protein interactions and signaling pathways affected by this compound. This could involve screening against a wider range of receptors, enzymes, and ion channels. Techniques such as affinity chromatography and proteomics can be employed to pull down and identify direct binding partners. Unraveling these molecular interactions will provide a more complete picture of this compound's mechanism of action and could reveal previously unknown therapeutic applications. For instance, its potential influence on pathways like the IL-6/JAK/STAT3 and TLR4/IL-1β-IRAK pathways, which are implicated in inflammation, warrants further investigation. nih.gov

Development of Advanced Synthetic Strategies for Complex Analogues

The structural complexity of this compound and its naturally occurring analogs presents a challenge for chemical synthesis. Developing efficient and stereoselective synthetic routes is a critical area for future research. Such strategies would not only provide a reliable source of this compound for further studies but also enable the creation of a library of novel analogues.

By systematically modifying the core structure of this compound, researchers can explore the structure-activity relationships (SAR) for its various biological effects. This could lead to the design of new compounds with enhanced potency, selectivity, or improved pharmacokinetic properties. Advanced synthetic methodologies will be instrumental in generating these complex molecules for pharmacological evaluation. researchgate.net

In-depth In Vivo Preclinical Pharmacokinetic and Metabolic Studies

While some in vivo studies have been conducted, a comprehensive understanding of the pharmacokinetic (absorption, distribution, metabolism, and excretion) and metabolic profile of this compound is still lacking. nih.govnih.gov Future preclinical studies in animal models are essential to determine its bioavailability, tissue distribution, and metabolic fate.

Key areas of investigation include:

Absorption and Bioavailability: Determining the extent and rate of absorption after oral administration.

Tissue Distribution: Identifying the primary tissues and organs where this compound accumulates.

Metabolic Pathways: Characterizing the enzymatic processes involved in its breakdown and identifying its major metabolites.

Excretion Routes: Determining the primary routes of elimination from the body.

These studies are crucial for establishing a foundation for potential clinical applications and for understanding any potential for drug-drug interactions. nih.govmdpi.com

Application of Omics Technologies in this compound Research

The advent of "omics" technologies, including metabolomics, proteomics, and transcriptomics, offers powerful tools to investigate the global effects of this compound on biological systems. humanspecificresearch.orgfrontiersin.orgnih.gov

Metabolomics: Can be used to identify changes in the metabolic profile of cells or organisms upon treatment with this compound, providing insights into its effects on various metabolic pathways. nih.govmdpi.com

Proteomics: Can identify changes in protein expression levels, helping to pinpoint the molecular targets and signaling pathways affected by the compound. nih.govnih.gov

Transcriptomics: Can reveal changes in gene expression, providing a broader understanding of the cellular response to this compound. researchgate.net

Integrating data from these different omics platforms can provide a holistic view of the compound's mechanism of action and help to identify novel biomarkers of its activity. nih.govtechnologynetworks.com

Mechanistic Studies on Less Explored Biological Activities

Beyond its effects on the cardiovascular and inflammatory systems, preliminary research suggests that compounds from Cimicifuga species may possess a range of other biological activities, including antioxidant and neuroprotective effects. researchgate.netnih.gov Future research should focus on conducting detailed mechanistic studies to explore these less-defined activities of this compound.

This includes investigating its potential to:

Scavenge reactive oxygen species and modulate antioxidant defense systems. mdpi.com

Protect neurons from damage in models of neurodegenerative diseases.

Influence other physiological processes that have not yet been thoroughly investigated.

Elucidating the mechanisms behind these activities could significantly broaden the potential therapeutic applications of this compound. researchgate.netmdpi.com

Computational Chemistry and Artificial Intelligence in this compound Research

Computational approaches, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, can play a vital role in advancing this compound research. researchgate.net These methods can be used to:

Predict the binding modes of this compound with its molecular targets.

Simulate the dynamic behavior of the compound-protein complexes.

Identify the key structural features responsible for its biological activity.

Furthermore, the application of artificial intelligence (AI) and machine learning algorithms can aid in the analysis of large datasets generated from omics studies, help in predicting potential biological activities, and assist in the design of novel analogues with desired properties. science.govnih.gov

Q & A

Q. What spectroscopic methods are critical for confirming the structural identity of cimicifugamide, and how do they resolve ambiguities in its stereochemistry?

this compound's structure, N-(3'-methoxy-4'-hydroxyphenethyl)-4-O-β-D-galactopyranosyl-ferulamide, was elucidated using a combination of IR, MS, 1D/2D NMR (¹H-¹H COSY, NOESY, ¹³C-¹H COSY, COLOC) , and selective remote DEPTN spectroscopy. These methods distinguish its galactose-linked ferulamide backbone and confirm stereochemical details, such as β-D-galactopyranosyl orientation and phenethyl substituent positioning . For reproducibility, researchers should prioritize cross-validating NMR assignments with synthetic analogs or computational modeling.

Q. How can this compound be differentiated from co-occurring isomers (e.g., isothis compound) in Cimicifuga dahurica extracts?

Chromatographic separation (e.g., HPLC with UV/Vis or MS detection) is essential due to structural similarities. Isothis compound, a geometric isomer, shows distinct NOESY correlations (e.g., spatial proximity of the galactose moiety to the phenethyl group) and minor differences in ¹³C NMR chemical shifts (e.g., C-3′ and C-4′ positions) . Researchers should use orthogonal methods, such as enzymatic hydrolysis followed by sugar moiety analysis, to confirm glycosidic linkages.

Q. What are the primary challenges in isolating this compound from plant matrices, and how can solvent systems be optimized?

this compound co-occurs with structurally similar phenolic glycosides (e.g., cimidahurine, cimidahurinine) in Cimicifuga species. A tiered approach using polar solvents (MeOH/H₂O) for extraction, followed by silica gel chromatography and reversed-phase HPLC, is recommended. Evidence suggests that adjusting the solvent gradient (e.g., acetonitrile/water with 0.1% formic acid) improves resolution .

Advanced Research Questions

Q. How do contradictions in reported pharmacological activities of this compound arise, and what experimental designs mitigate confounding factors?

Discrepancies in bioactivity data (e.g., anti-inflammatory vs. neuroprotective effects) often stem from variability in plant sources, extraction protocols, or impurity profiles . For example, Ding et al. (1997) synthesized this compound analogs to isolate its specific effects from co-extracted triterpenes . Researchers should employ activity-guided fractionation paired with metabolomic profiling (LC-MS/MS) to correlate bioactivity with pure compounds.

Q. What methodological gaps exist in validating this compound’s classification as a hydroxycinnamic acid amide (HCAA), and how can orthogonal assays address these?

While this compound is classified as a type 2 neutral HCAA glycoside, its biosynthetic pathway remains unclear. Orthogonal validation involves enzymatic assays (e.g., testing tyramine hydroxycinnamoyltransferase activity in Cimicifuga tissues) and isotopic labeling to trace precursor incorporation (e.g., ¹³C-phenylalanine) . Comparative studies with model HCAAs (e.g., feruloyl tyramine) can clarify structure-activity relationships.

Q. How can researchers resolve contradictions in spectral data for this compound derivatives reported across studies?

Inconsistent NMR assignments (e.g., for galactose anomeric protons) may arise from solvent effects or instrument calibration. A standardized protocol using deuterated DMSO-d₆ or CD₃OD and referencing internal standards (e.g., TMS) is critical. Collaborative efforts to deposit raw spectral data in repositories (e.g., NMReDATA) enhance reproducibility .

Q. What experimental strategies optimize the synthesis of this compound analogs for structure-activity relationship (SAR) studies?

Ding et al. (1997) achieved partial synthesis via amide coupling (ferulic acid + phenethylamine derivatives) followed by enzymatic galactosylation. However, low yields (<30%) highlight the need for chemo-enzymatic approaches, such as using engineered glycosyltransferases . Advanced SAR studies should incorporate molecular docking to predict binding affinities for target receptors (e.g., estrogen receptors).

Methodological Recommendations

- Structural Analysis : Always cross-validate NMR assignments with computational tools (e.g., ACD/Labs or MestReNova) and reference synthetic standards .

- Bioactivity Studies : Use knockout extracts (e.g., this compound-depleted via immunoaffinity columns) to isolate its contributions from matrix effects .

- Data Reporting : Adhere to Beilstein Journal guidelines for experimental detail, including raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.